N-cyclopentyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-cyclopentyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into the chemical modification of related compounds has led to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. For example, the study by Kishimoto et al. (1984) explored the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives starting from related chemical structures. These derivatives showed increased antimicrobial activity against Pseudomonas aeruginosa and some β-lactamase-producing bacteria, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Kishimoto et al., 1984).
Anticancer Activity
The compound's structure is related to that of dual thymidylate synthase and dihydrofolate reductase inhibitors, which have been synthesized as potential anticancer agents. Gangjee et al. (2008) synthesized a series of analogues showing potent inhibitory activities against these enzymes, underscoring the compound's relevance in the design of new anticancer drugs. The most potent dual inhibitor identified in their study demonstrates the importance of the thieno[2,3-d]pyrimidine scaffold in anticancer drug design (Gangjee et al., 2008).
Synthetic Applications
The acetamide moiety, common in pharmaceutical products, has led to the development of new reagents for synthesizing N-alkylacetamides and carbamates. Sakai et al. (2022) reported on p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives as versatile reagents for producing substituted products, demonstrating the utility of similar compounds in pharmaceutical synthesis (Sakai et al., 2022).
Corrosion Inhibition
The pyridopyrimidinones derivatives, similar in structure to the compound , have been evaluated as corrosion inhibitors for carbon steel, showcasing the broad applicability of this chemical family beyond biological activities. Abdallah et al. (2018) found that these derivatives act as mixed-type inhibitors, with their efficiency increasing with concentration. This highlights the potential for using related compounds in industrial applications to protect against corrosion (Abdallah et al., 2018).
Properties
IUPAC Name |
N-cyclopentyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-16-8-4-5-14(11-16)12-24-20(26)19-17(9-10-28-19)23-21(24)29-13-18(25)22-15-6-2-3-7-15/h4-5,8-11,15H,2-3,6-7,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYMFASXOWUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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